Eryloside A

Descripción general

Descripción

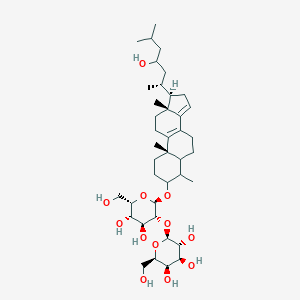

Eryloside A is a steroidal glycoside isolated from the marine sponge Erylus lendenfeldi. It is known for its antitumor and antifungal properties. The compound has a complex structure, characterized by a 4-methylated steroidal backbone with glycosidic linkages to galactopyranose units .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Eryloside A is primarily isolated from natural sources, specifically the marine sponge Erylus lendenfeldi. The isolation process involves extraction with organic solvents followed by chromatographic purification techniques

Industrial Production Methods

Industrial production of this compound is limited due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges, making large-scale production difficult and expensive .

Análisis De Reacciones Químicas

Types of Reactions

Eryloside A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the steroidal backbone can be reduced to form saturated compounds.

Substitution: The glycosidic linkages can undergo substitution reactions to form different glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Glycosidic substitutions often involve the use of acid or base catalysts.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated steroidal compounds.

Substitution: Formation of different glycosides with varying sugar units.

Aplicaciones Científicas De Investigación

Eryloside A has several scientific research applications, including:

Chemistry: Used as a model compound for studying glycosidic linkages and steroidal structures.

Biology: Investigated for its biological activities, including antitumor and antifungal properties.

Medicine: Potential therapeutic applications in cancer treatment and antifungal therapies.

Industry: Limited industrial applications due to its complex structure and extraction challenges

Mecanismo De Acción

Eryloside A exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell proliferation and apoptosis. The compound interacts with cellular receptors and enzymes, leading to the inhibition of tumor growth and fungal proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of steroidal and glycosidic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Eryloside B: Another glycoside isolated from the same sponge species with similar biological activities.

Eryloside C: A structurally related compound with variations in the glycosidic linkages.

Eryloside D: Differing in the steroidal backbone structure but sharing similar glycosidic units

Uniqueness

Eryloside A is unique due to its specific 4-methylated steroidal structure and the presence of two galactopyranose units. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O12/c1-19(2)15-22(43)16-20(3)24-9-10-26-23-7-8-25-21(4)28(12-14-40(25,6)27(23)11-13-39(24,26)5)49-38-36(34(47)32(45)30(18-42)51-38)52-37-35(48)33(46)31(44)29(17-41)50-37/h10,19-22,24-25,28-38,41-48H,7-9,11-18H2,1-6H3/t20-,21?,22?,24-,25?,28?,29-,30+,31+,32-,33+,34+,35-,36-,37+,38-,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYRDMWWABSYSI-ZMHUHEENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2CCC3=C([C@]2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)CC[C@]6(C3=CC[C@@H]6[C@H](C)CC(CC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923100 | |

| Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119760-82-6 | |

| Record name | Eryloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.